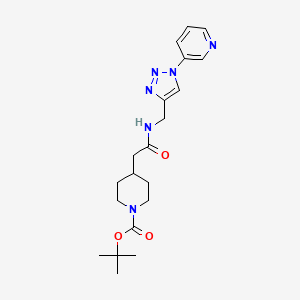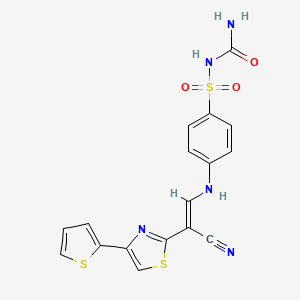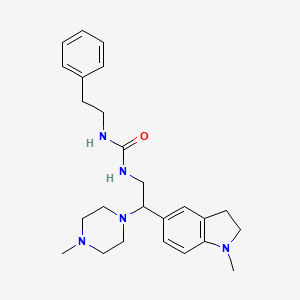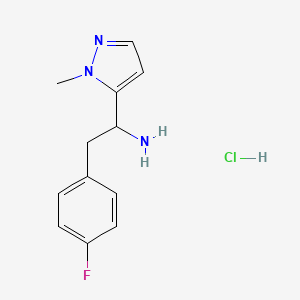
tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a piperidine ring, a carboxylate ester group, a triazole ring, and a pyridine ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The piperidine ring provides a basic nitrogen atom, the pyridine ring can act as a weak base and a point of aromaticity, and the triazole ring can act as a point of hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the ester could undergo hydrolysis, the piperidine ring could participate in reactions typical of secondary amines, and the pyridine and triazole rings could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple nitrogen atoms might make it a base, and the ester group might make it susceptible to hydrolysis .Scientific Research Applications
Synthesis and Molecular Structure
Research into the synthesis and molecular structure of related compounds has been a focus in the field of organic chemistry. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry. The crystal structure was determined via X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with lactone and piperidine rings (Moriguchi et al., 2014). This work highlights the intricate molecular architectures that can be achieved through synthetic organic chemistry, potentially offering templates for the design of new molecules for various scientific applications.
Catalytic and Biological Applications
The synthesis of polymethacrylates containing a 4-amino-pyridyl derivative, as reported by Mennenga et al. (2015), showcases the application of similar molecules in catalysis. These polymers demonstrated effectiveness as catalysts in acylation chemistry, with their activity influenced by neighboring group effects (Mennenga et al., 2015). This research indicates the potential of tert-butyl piperidine derivatives in facilitating chemical transformations, which could be valuable in synthesizing complex organic molecules.
Structural and Synthetic Insights
Further studies on the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate by Zhang et al. (2018) underline the importance of these compounds as intermediates for small molecule anticancer drugs. Their work provided a high-yield synthetic method and optimized the production process, indicating the role of such molecules in drug development (Zhang et al., 2018).
Future Directions
Mechanism of Action
Biochemical Pathways
Without specific information on the compound’s targets, it is challenging to accurately summarize the biochemical pathways that this compound may affect
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s specific interactions with its biological targets and the subsequent biochemical reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. Specific details on how these factors influence the action of this compound are currently unavailable .
properties
IUPAC Name |
tert-butyl 4-[2-oxo-2-[(1-pyridin-3-yltriazol-4-yl)methylamino]ethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3/c1-20(2,3)29-19(28)25-9-6-15(7-10-25)11-18(27)22-12-16-14-26(24-23-16)17-5-4-8-21-13-17/h4-5,8,13-15H,6-7,9-12H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFWGBWIKKPRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1,3-Benzothiazol-2-yl)ethyl]-5-chloro-2-methylsulfonylpyridine-4-carboxamide](/img/structure/B2533701.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2533703.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2533704.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide](/img/structure/B2533707.png)





![(3-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2533715.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-fluorophenyl)amino)formamide](/img/structure/B2533716.png)
